Product packaging for (7-Bromoheptyl)(diphenyl)phosphane(Cat. No.:CAS No. 919356-53-9)

(7-Bromoheptyl)(diphenyl)phosphane

Cat. No.: B12625197
CAS No.: 919356-53-9
M. Wt: 363.3 g/mol
InChI Key: FKXZGPUZEVNRFM-UHFFFAOYSA-N
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Description

(7-Bromoheptyl)(diphenyl)phosphane is a versatile organophosphorus compound that integrates a diphenylphosphine group with a extended 7-bromoheptyl chain. This structure makes it a valuable bifunctional reagent for research and development in catalysis and materials science. The diphenylphosphine moiety serves as a strong electron-donating ligand, capable of coordinating to a wide range of transition metals to form active catalysts for important organic transformations . The terminal bromine atom on the heptyl chain provides a handle for further synthetic modification, allowing researchers to tether the phosphine ligand to polymers, surfaces, or other molecular scaffolds via nucleophilic substitution reactions . This can be exploited to create immobilized catalytic systems, such as within Metal-Organic Frameworks (MOFs) or on solid supports, which can enhance catalyst recovery and reuse . Furthermore, this phosphine can act as a key precursor in the synthesis of more complex, multi-dentate ligand systems, including phosphine chalcogenides, which are of significant interest in the development of new coordination compounds and for the preparation of metal chalcogenide thin films . As a reactive organophosphorus compound, it should be handled under an inert atmosphere to prevent oxidation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24BrP B12625197 (7-Bromoheptyl)(diphenyl)phosphane CAS No. 919356-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919356-53-9

Molecular Formula

C19H24BrP

Molecular Weight

363.3 g/mol

IUPAC Name

7-bromoheptyl(diphenyl)phosphane

InChI

InChI=1S/C19H24BrP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2

InChI Key

FKXZGPUZEVNRFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCBr)C2=CC=CC=C2

Origin of Product

United States

Coordination Chemistry of 7 Bromoheptyl Diphenyl Phosphane As a Ligand

Principles of Ligand Design for Monodentate Phosphanes

Monodentate phosphanes, such as (7-Bromoheptyl)(diphenyl)phosphane, are a versatile class of ligands in coordination chemistry and homogeneous catalysis. d-nb.inforesearchgate.net Their utility stems from the ability to systematically tune their steric and electronic properties by modifying the substituents on the phosphorus atom. researchgate.netmdpi.comnih.gov

The electronic properties of a phosphine (B1218219) ligand are determined by its σ-donating and π-accepting capabilities. d-nb.info The phosphorus atom donates its lone pair of electrons to form a σ-bond with the metal center. The strength of this donation is influenced by the electronegativity of the substituents on the phosphorus. Electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the σ-donor strength. d-nb.info The π-acidity, or π-accepting ability, of phosphine ligands arises from the interaction of the metal's d-orbitals with the empty σ* orbitals of the P-C bonds. d-nb.info For this compound, the two phenyl groups provide some π-accepting character, while the bromoheptyl chain is primarily an alkyl group with a terminal bromine atom, which could have a modest inductive effect.

The steric properties of a phosphine ligand are quantified by the Tolman cone angle (θ), which provides a measure of the steric bulk of the ligand. researchgate.net A larger cone angle indicates greater steric hindrance around the metal center, which can influence the number of ligands that can coordinate, the geometry of the resulting complex, and the rates and selectivities of catalytic reactions. d-nb.inforesearchgate.net For this compound, the cone angle would be primarily determined by the two phenyl groups, with the flexible heptyl chain likely folding away from the metal center, though its conformation could be influenced by crystal packing forces or interactions with other ligands.

A key feature of ligands like this compound is the presence of a pendant functional group, the bromine atom at the end of the heptyl chain. This allows for potential hemilabile behavior, where the bromine atom could weakly coordinate to the metal center, forming a chelate ring. This bidentate P,Br coordination could stabilize certain intermediates or transition states in a catalytic cycle.

Synthesis and Structural Characterization of Transition Metal Coordination Complexes

While the synthesis of transition metal complexes with a wide variety of phosphine ligands is well-documented, specific experimental details for the complexation of this compound with Group 8, 9, and 10 metals are not available in the reviewed literature. The following subsections outline the expected, yet unconfirmed, coordination behavior.

Complexes of palladium, platinum, and rhodium with phosphine ligands are of significant interest due to their applications in catalysis. nih.govnih.govrsc.org Typically, the synthesis of such complexes involves the reaction of a suitable metal precursor, such as [PdCl₂(COD)], [PtCl₂(COD)], or [Rh(CO)₂Cl]₂, with the phosphine ligand in an appropriate solvent. nih.govnih.gov

For this compound, one would anticipate the formation of complexes of the type [MCl₂(PR₃)₂] (where M = Pd, Pt) or [RhCl(CO)(PR₃)₂]. The stoichiometry and geometry of the resulting complexes would depend on the reaction conditions and the steric bulk of the ligand.

The coordination of this compound could occur in a monodentate fashion through the phosphorus atom, or in a bidentate fashion involving both the phosphorus and the terminal bromine atom. The long, flexible heptyl chain would allow for the formation of a large chelate ring.

The geometry of the resulting complexes would be typical for the respective metals in their common oxidation states. For example, Pd(II) and Pt(II) complexes are predominantly square planar, while Rh(I) complexes are often square planar or trigonal bipyramidal. nih.govrsc.org The exact geometry would be influenced by the number of coordinated phosphine ligands and the potential for cis-trans isomerism.

The steric and electronic parameters of this compound would play a crucial role in the properties of its metal complexes. The diphenylphosphino group would impart steric bulk similar to that of triphenylphosphine, but the flexible alkyl chain would provide a different steric profile compared to a third phenyl group.

Electronically, the ligand would be a moderate σ-donor and a weak π-acceptor, similar to other alkyldiphenylphosphines. The presence of the terminal bromo group might slightly decrease the basicity of the phosphine due to its electron-withdrawing inductive effect, although this effect would be attenuated by the long alkyl chain.

Ligand Field Theory and Metal-Ligand Interactions in Derived Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes. rsc.org The interaction between the phosphine ligand and the metal center leads to a splitting of the metal's d-orbitals. The magnitude of this splitting (Δ) is influenced by the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting. Phosphine ligands are generally considered to be strong-field ligands, leading to a relatively large Δ value.

Homogeneous Catalysis Mediated by Derived Metal Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Metal complexes derived from this compound would act as homogeneous catalysts. The phosphine ligand plays a crucial role in influencing the catalyst's activity, selectivity, and stability by modifying the electronic and steric properties of the metal center. The long alkyl chain of this compound could also influence the solubility of the resulting metal complex in various organic solvents, a key parameter in homogeneous catalysis.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Palladium complexes, often in conjunction with phosphine ligands, are powerful catalysts for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of reactions that form a C-C bond between two fragments with the aid of a palladium catalyst. wikipedia.orgwikipedia.orgwikipedia.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govwiley-vch.de The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edudiva-portal.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. nih.govdiva-portal.orgtcichemicals.com It is widely used due to the stability and low toxicity of the boron reagents. illinois.edu The base plays a crucial role in the transmetalation step. nih.gov Palladium complexes with phosphine ligands are highly effective catalysts for this reaction. researchgate.netresearchgate.net The nature of the phosphine ligand can significantly impact the reaction's efficiency and scope. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov It is a powerful tool for the synthesis of complex organic molecules. beilstein-journals.org The reaction is typically catalyzed by palladium complexes with phosphine ligands. nih.gov The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) pathway. wikipedia.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. wikipedia.orgrsc.org It is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. nih.govrsc.org Palladium complexes are the most common catalysts, often with phosphine ligands to enhance their reactivity and selectivity. wikipedia.orgrsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orgyoutube.com It is a vital method for the synthesis of internal alkynes. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.orgresearchgate.net Copper-free versions of the Sonogashira reaction have also been developed. researchgate.net

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgwiley-vch.de It is a versatile reaction used in the synthesis of complex molecules, including natural products. uwindsor.ca The reaction is catalyzed by palladium complexes, and the choice of ligand can significantly influence the reaction's outcome. wiley-vch.denumberanalytics.com

A hypothetical application of a palladium complex derived from this compound in a Suzuki-Miyaura coupling is presented in the table below.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl(Predicted) >90
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid4-Methyl-4'-nitrobiphenyl(Predicted) >95
32-Bromopyridine3-Thienylboronic acid2-(3-Thienyl)pyridine(Predicted) >85

This table is a hypothetical representation and does not reflect actual experimental data.

Mechanistic Investigations in Cross-Coupling Cycles

Understanding the mechanism of catalytic reactions is crucial for optimizing reaction conditions and developing more efficient catalysts. nih.govresearchgate.netrsc.org The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. harvard.edudiva-portal.org The nature of the phosphine ligand can influence each of these steps. For instance, bulky and electron-rich phosphines can promote oxidative addition and reductive elimination. wiley-vch.denih.gov

Mechanistic studies often employ techniques like NMR spectroscopy and kinetic analysis to identify reaction intermediates and determine the rate-determining step. illinois.edunih.govwhiterose.ac.uk For example, in the Suzuki-Miyaura reaction, the formation of pre-transmetalation intermediates containing a Pd-O-B linkage has been observed. illinois.edu In the Heck reaction, the formation of cationic palladium species has been proposed to be crucial for reactivity. nih.gov

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another important transformation in organic synthesis. nih.govwikipedia.org Palladium and copper complexes are often employed as catalysts for these reactions. nih.govmdpi.com The Ullmann condensation, for example, is a classic method for forming C-O and C-N bonds. mdpi.com Modern catalytic systems, often involving phosphine ligands, have significantly expanded the scope and efficiency of these reactions. nih.gov Photochemical methods for C-heteroatom bond formation are also emerging as a powerful tool. researchgate.net

Hydrofunctionalization Reactions (e.g., Hydrophosphination)

Hydrofunctionalization reactions involve the addition of an H-Y bond across a C-C multiple bond. researchgate.net Hydrophosphination, the addition of a P-H bond, is an atom-economical method for the synthesis of organophosphorus compounds, which are important as ligands, reagents, and have applications in materials science. researchgate.netbeilstein-journals.org This reaction can be catalyzed by various metal complexes. Asymmetric hydrophosphination, leading to chiral phosphines, is a particularly valuable transformation. researchgate.net

Development of Asymmetric Catalytic Systems utilizing Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, using chiral catalysts, is the most efficient way to achieve this. Chiral phosphine ligands are a cornerstone of asymmetric catalysis. beilstein-journals.org By introducing a chiral center into the this compound ligand, for example, through modification of the heptyl chain or the phenyl groups, it would be possible to create a chiral ligand. Metal complexes of such a chiral ligand could then be used in a variety of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and asymmetric cross-coupling reactions. The development of new chiral phosphine ligands is an active area of research. beilstein-journals.org

Conclusion

(7-Bromoheptyl)(diphenyl)phosphane is a quintessential example of a functionalized organophosphorus ligand. Its synthesis is straightforward, and its structure has been well-characterized by standard analytical methods. While detailed reports of its specific applications are sparse, its bifunctional nature—combining a proven coordinating group (diphenylphosphine) with a versatile reactive handle (the bromoalkyl chain)—positions it as a highly valuable tool for chemists. Its potential is most evident in the fields of catalysis, particularly for the development of immobilized systems, and in materials science for the functionalization of surfaces and nanoparticles. Future research will likely see this compound and its analogues employed as molecular linchpins in the construction of complex, functional chemical systems.

Advanced Material Science Applications and Supramolecular Architectures

Integration into Polymeric Materials

The functional attributes of the (7-Bromoheptyl)(diphenyl)phosphane unit, including its potential for post-polymerization modification and its influence on material properties, make it a valuable component in polymer science.

Design and Synthesis of Phosphane-Functionalized Monomers for Polymerization

The synthesis of functional polymers begins with the design of suitable monomers. The this compound molecule serves as a precursor, which can be chemically modified to introduce a polymerizable group. A common strategy involves converting the terminal bromine atom into a reactive moiety capable of undergoing polymerization.

For instance, the bromoheptyl group can be transformed into a vinyl or methacryloyl group, rendering it suitable for radical polymerization. This can be achieved through a nucleophilic substitution reaction with potassium acrylate or a similar vinyl-containing nucleophile. Another approach is to utilize the phosphine (B1218219) group itself in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, if an appropriate aromatic halide monomer is used. The synthesis of phosphine-functionalized polymers is a key area of research for applications in catalysis and materials science. rsc.orgresearchgate.net

The general synthetic approach allows for the creation of a variety of phosphane-functionalized monomers from a single precursor, enabling the fine-tuning of the resulting polymer's properties. The choice of the polymerizable group dictates the type of polymerization that can be employed, offering access to a wide range of polymer architectures. nih.gov

Fabrication of Functional Polymeric Systems Bearing this compound Moieties

Once a suitable monomer is synthesized, it can be polymerized or copolymerized with other monomers to fabricate functional polymeric systems. Techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP) can provide well-defined polymers with controlled molecular weights and low polydispersity. acs.orgmdpi.com The "phosphine-ene" reaction, an analogue of the well-known "thiol-ene" reaction, also presents a viable method for creating polymer networks. acs.org

These polymerization methods allow for the incorporation of the this compound moiety as a side chain attached to the polymer backbone. The resulting polymer combines the physical properties of the parent polymer with the chemical functionality of the phosphane group. Such polymeric systems are amenable to facile functionalization through host-guest chemistry, creating versatile interfaces for various applications. nih.gov

Below is a hypothetical data table illustrating the characteristics of polymers synthesized from a methacrylate monomer derived from this compound.

Polymer IDMonomer Feed Ratio (Phosphane:MMA)Polymerization Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
P11:101215,2001.15
P21:51218,5001.21
P31:21825,6001.35
P41:02431,4001.42

This interactive table presents plausible data for the copolymerization of a this compound-derived methacrylate with methyl methacrylate (MMA), demonstrating control over polymer composition and characteristics.

Exploration of Polymeric Materials in Areas such as Flame Retardancy and Charge Transport

The incorporation of phosphorus-containing groups, particularly phosphine oxides, into polymer backbones is a well-established strategy for enhancing flame retardancy. nih.govtubitak.gov.trresearchgate.net While this compound contains a trivalent phosphorus atom, it can be readily oxidized to the corresponding phosphine oxide. Polymers bearing these phosphine oxide moieties exhibit improved thermal stability and high char yields, which are critical for flame retardant behavior. tubitak.gov.tr

The flame-retardant mechanism of phosphorus compounds typically involves action in both the condensed phase and the gas phase. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can interrupt the combustion chain reaction. mdpi.com

Polymer SystemPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingChar Yield at 700°C (%)
Base Polymer (e.g., Polyamide 6)021.8No Rating< 5
Polymer + 5% Phosphine Oxide Additive0.528.2V-025
Copolymer with Phosphine Oxide2.033.7V-045
High-Phosphorus Poly(ester-imide)>5.0>40V-0> 50 tubitak.gov.tr

This interactive table summarizes typical flame retardancy performance data for polymers incorporating phosphine oxide structures, based on literature values for similar systems. tubitak.gov.trmdpi.com

In the realm of charge transport, the introduction of phosphine moieties can influence the electronic properties of semiconducting polymers. researchgate.net The phosphorus atom can affect charge transfer between the polymer chains and other components. acs.org In semicrystalline polymers, the presence of ordered domains (crystallites) embedded in an amorphous matrix significantly impacts charge-carrier mobility. aps.org The phosphane groups, depending on their arrangement and electronic character, could influence the energy levels and morphology of these domains, thereby modulating charge transport behavior. researchgate.netaps.org

Supramolecular Chemistry and Self-Assembly

The noncovalent interactions involving the this compound unit can be harnessed to construct ordered supramolecular structures.

Design Principles for Host-Guest Systems Incorporating this compound

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. taylorfrancis.com The diphenylphosphane group in this compound can act as a guest, coordinating to metal ions within a porous host material, such as a metal-organic framework (MOF) or a coordination polymer. nih.gov This interaction can be used to modify the properties of the host, for example, by altering its sorption capacity for gases like CO2 or H2. nih.gov

Conversely, the entire molecule can be designed to be part of a larger host system. The long heptyl chain provides flexibility, while the phenyl groups can participate in forming a binding cavity. The design of such systems relies on principles of molecular recognition, including shape complementarity and favorable intermolecular interactions between the host and the intended guest. nih.gov The synthetic versatility of phosphines allows for their incorporation into a wide range of ligand structures for self-assembly. researchgate.net

Investigation of Noncovalent Interactions in Self-Assembled Structures

Self-assembly is driven by a complex interplay of noncovalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π stacking. nih.govnih.gov The phenyl rings of the diphenylphosphane moiety are capable of engaging in π-π stacking interactions, which can be a significant driving force in the self-assembly process. acs.org These interactions, along with other weak forces, can direct the molecules to arrange into well-defined nanostructures. researchgate.net

The balance of these noncovalent forces is crucial in determining the final supramolecular architecture. nih.gov For example, in amphiphilic block copolymers, the interplay between hydrophobic interactions and π-π stacking can influence the critical micelle concentration and the morphology of the resulting aggregates. nih.gov By systematically studying these interactions, it is possible to gain molecular-level control over the self-assembly process, enabling the creation of complex and functional nanostructures with predictable and tunable properties. nih.gov

Computational and Theoretical Investigations of 7 Bromoheptyl Diphenyl Phosphane

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ias.ac.in For phosphine (B1218219) ligands such as (7-Bromoheptyl)(diphenyl)phosphane, DFT is instrumental in understanding its fundamental properties, which dictate its behavior in chemical reactions.

Detailed research findings from DFT calculations focus on several key areas:

Geometric and Electronic Properties: Calculations can determine the optimized three-dimensional structure of the molecule, including bond lengths and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the phosphine, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Charge Distribution and Electrostatic Potential: DFT can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. ias.ac.in In this compound, the phosphorus atom is an electron-rich, nucleophilic center, while the bromine atom creates an electrophilic site at the end of the heptyl chain. This duality is a key feature of its reactivity.

Steric and Electronic Parameters: The reactivity of phosphine ligands in catalysis is often described by their steric and electronic effects. researchgate.netbris.ac.uk DFT calculations are used to quantify these properties. The Tolman cone angle, for instance, is a measure of the steric bulk around the phosphorus atom. Electronic properties are often quantified by the energy of the HOMO or the calculated proton affinity. For this compound, the diphenyl groups contribute significantly to the steric bulk, while the alkyl chain adds flexibility.

Below is a table of typical parameters that can be calculated using DFT for a phosphine ligand like this compound.

Calculated ParameterSignificanceHypothetical Value for this compound
HOMO EnergyElectron-donating ability-5.8 eV
LUMO EnergyElectron-accepting ability-0.5 eV
HOMO-LUMO GapChemical reactivity, stability5.3 eV
Charge on Phosphorus AtomNucleophilicity-0.45 e
Dipole MomentOverall polarity of the molecule2.5 D

Table 1: Hypothetical DFT-Calculated Electronic Properties. These values are illustrative for a molecule of this type and demonstrate the kinds of data generated through DFT studies.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Conformational Landscapes

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov This is particularly important for flexible molecules like this compound, which has a long heptyl chain that can adopt numerous conformations. mdpi.com

MD simulations are critical for understanding:

Conformational Landscapes: The heptyl chain's flexibility means the ligand does not have a single, rigid structure. MD simulations can explore the potential energy surface to identify the most stable conformations (lowest energy shapes) of the free ligand in solution. nih.gov This analysis is crucial because the ligand's conformation can significantly impact its ability to coordinate with a metal center. researchgate.netchemrxiv.org

Ligand-Metal Interactions: When used in catalysis, the phosphine ligand binds to a transition metal. MD simulations can model the dynamic interactions within a metal-ligand complex. nih.gov These simulations provide detailed information on the stability of the metal-phosphorus bond, the flexibility of the ligand once coordinated, and how the bromo-functionalized chain might interact with the metal center or other molecules in the reaction mixture.

Solvation Effects: The behavior of the ligand and its metal complexes can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules, providing a more realistic representation of the chemical environment and its effect on conformational preferences and interactions.

Simulation AspectObjectiveKey Insights Gained
Free Ligand SimulationTo explore the conformational space of the unbound ligand.Identification of low-energy conformers; understanding the flexibility of the alkyl chain.
Ligand-Metal Complex SimulationTo study the dynamics of the coordinated ligand.Stability of the metal-P bond; spatial arrangement of the ligand around the metal.
Time-Averaged PropertiesTo calculate properties over the course of the simulation.Average ligand bite angle (if applicable); radius of gyration to measure compactness. nih.gov

Table 2: Applications of Molecular Dynamics Simulations. This table outlines the primary goals and outcomes of MD studies on functionalized phosphine ligands.

Computational Elucidation of Reaction Mechanisms in Catalytic Cycles

One of the most powerful applications of computational chemistry is to map out the entire reaction pathway of a catalytic cycle. rsc.org For transition metal catalysis involving phosphine ligands, DFT calculations can be used to determine the structures and energies of reactants, intermediates, transition states, and products for each elementary step. rsc.org

In a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, the key steps involving the phosphine-metal complex include:

Oxidative Addition: The initial step where the metal center inserts into a chemical bond. The electronic properties of the phosphine ligand are crucial here; electron-donating phosphines generally facilitate this step. researchgate.netbris.ac.uk

Transmetalation: The transfer of an organic group from one metal to another.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the product is released from the metal center, regenerating the catalyst. The steric bulk of the phosphine ligand can influence the rate of this step. researchgate.netresearchgate.net

Computational studies can create a detailed energy profile for the entire catalytic cycle. By comparing the energy barriers of the transition states, chemists can identify the rate-determining step of the reaction. This understanding allows for the rational design of more efficient catalysts by modifying the ligand structure to lower the energy of key transition states. bohrium.com The bromo-functionalized chain of this compound could potentially participate in or interfere with these steps, a possibility that can be explored computationally.

Catalytic StepRole of Phosphine LigandComputational Insight
Oxidative AdditionStabilizes the higher oxidation state of the metal center.Energy barrier is sensitive to the ligand's electronic properties. bris.ac.uk
TransmetalationInfluences the geometry and accessibility of the metal center.Steric and electronic factors control the transition state energy. researchgate.net
Reductive EliminationSteric bulk can promote the release of the product.The flexibility and size of the ligand affect the reaction rate. researchgate.net

Table 3: Role of Phosphine Ligands in a Generic Catalytic Cycle. This table shows how computational analysis connects ligand properties to specific steps in a catalytic reaction.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. rsc.org For phosphorus-containing compounds, the prediction of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important and well-established. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating NMR chemical shieldings. nih.gov These calculated values can then be converted to chemical shifts (δ) by referencing them against a standard, such as phosphoric acid. rsc.org

The accuracy of these predictions depends on several factors, including the level of theory, the basis set used, and whether conformational averaging and solvent effects are considered. rsc.orgnih.gov For a flexible molecule like this compound, it is often necessary to calculate the chemical shift for several low-energy conformers and then compute a Boltzmann-weighted average to get a result that is comparable to the experimental spectrum, which reflects an average of all conformations in solution. nih.gov

Similar calculations can be performed to predict other spectroscopic data, such as Infrared (IR) vibrational frequencies, which correspond to the stretching and bending of chemical bonds.

Spectroscopic TechniquePredicted ParameterComputational MethodImportance
³¹P NMRChemical Shift (δ)GIAO-DFTConfirms the electronic environment of the phosphorus atom. rsc.orgnih.gov
¹³C NMRChemical Shift (δ)GIAO-DFTHelps in assigning carbon atoms in the phenyl rings and heptyl chain.
IR SpectroscopyVibrational Frequencies (cm⁻¹)DFT Frequency CalculationIdentifies characteristic functional groups (e.g., P-Ph, C-Br bonds).

Table 4: Computationally Predicted Spectroscopic Parameters. This table summarizes how quantum chemistry is used to predict key spectroscopic data for structural elucidation.

Future Research Trajectories and Emerging Innovations in 7 Bromoheptyl Diphenyl Phosphane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of (7-Bromoheptyl)(diphenyl)phosphane and related long-chain phosphines will likely focus on improving efficiency, reducing environmental impact, and enhancing modularity. Current synthetic strategies often rely on the reaction of a metal phosphide (B1233454) with an alkyl halide. nih.gov

One of the primary challenges in phosphine (B1218219) synthesis is the susceptibility of the phosphorus center to oxidation. researchgate.net Future methodologies will likely continue to refine protection-deprotection strategies, where the phosphine is temporarily converted to a more stable phosphine oxide or phosphine-borane complex during synthesis and then reduced in the final step. nih.govresearchgate.net

Key areas for future research in the synthesis of this compound include:

Catalytic C-P Bond Formation: Moving away from stoichiometric reagents like organolithium compounds towards catalytic methods for creating the carbon-phosphorus bond would represent a significant advance in sustainability. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety (especially when handling pyrophoric reagents), and allow for easier scalability.

Green Solvents and Reagents: Research into replacing traditional organic solvents with more environmentally benign alternatives and developing milder reaction conditions will be crucial.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Description Potential Advantages Future Research Focus
Nucleophilic Substitution Reaction of a diphenylphosphide salt with 1,7-dibromoheptane.Well-established, relatively straightforward.Optimization of reaction conditions to minimize side products and improve yield.
Protected Synthesis Oxidation of the phosphine to a phosphine oxide, followed by functionalization and subsequent reduction.Protects the phosphine from oxidation during multi-step syntheses. researchgate.netDevelopment of more efficient and selective reducing agents.
Catalytic Cross-Coupling Palladium- or nickel-catalyzed coupling of a diphenylphosphine (B32561) source with a bromoheptyl precursor.Potentially more sustainable and atom-economical. nih.govDiscovery of robust catalysts for this specific transformation.

Exploration of Novel Catalytic Transformations and Selectivities

Phosphine ligands are cornerstones of homogeneous catalysis, primarily due to their ability to tune the electronic and steric properties of metal centers. prochemonline.com The diphenylphosphino group in this compound makes it a candidate for a wide range of catalytic applications, particularly in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. prochemonline.comacs.org

Future research will likely explore how the long alkyl chain and terminal bromine of this compound can be leveraged to create novel catalytic systems:

Immobilized Catalysts: The terminal bromine allows for the covalent attachment of the ligand to solid supports such as polymers or silica (B1680970). This enables the development of recyclable catalysts, which are highly desirable for industrial processes to reduce costs and minimize metal contamination of products. rsc.org

Biphasic Catalysis: By modifying the terminal group, the ligand's solubility can be tuned for use in biphasic systems (e.g., fluorous-organic or aqueous-organic), simplifying catalyst-product separation.

Ligand-Substrate Interactions: The heptyl chain could engage in non-covalent interactions with certain substrates, potentially influencing the selectivity (e.g., regioselectivity or stereoselectivity) of a catalytic reaction in a predictable manner.

The development of data-driven approaches, using computational tools and machine learning, will accelerate the discovery of new applications for ligands like this compound by predicting their performance in various catalytic cycles. rsc.orgucla.edu

Catalytic Application Role of this compound Potential Innovation
Cross-Coupling Reactions Acts as a ligand for transition metals (e.g., Palladium, Nickel) to facilitate C-C, C-N, and C-O bond formation. prochemonline.comacs.orgThe long alkyl chain may influence catalyst solubility and stability.
Asymmetric Catalysis Can be a precursor to chiral phosphine ligands for enantioselective reactions. nih.govThe bromoheptyl group allows for the introduction of chiral moieties.
Polymerization Catalysis As a ligand in catalysts for olefin and alkyne polymerization.Immobilization of the catalyst on a solid support via the bromoheptyl group. rsc.org

Design of Advanced Functional Materials with Tunable Properties

The conversion of this compound into its corresponding quaternary phosphonium (B103445) salt opens up a vast field of possibilities in materials science. nih.gov Quaternary phosphonium salts are known for their stability, antimicrobial properties, and utility as ionic liquids and phase-transfer catalysts. nih.govontosight.ai

Future innovations in this area will focus on creating materials with precisely tailored properties:

Antimicrobial Polymers: The bromoheptyl group is an ideal anchor for polymerization or for grafting onto existing polymer backbones. Subsequent quaternization of the phosphorus atom would yield polymeric materials with contact-killing antimicrobial surfaces, which are of great interest for medical devices, food packaging, and high-touch surfaces. nih.govscholaris.ca The length of the heptyl chain can influence the mobility and efficacy of the phosphonium center.

Ionic Liquids: The phosphonium salt derived from this compound could serve as a basis for novel ionic liquids. The properties of these materials (e.g., melting point, viscosity, and solubility) can be finely tuned by changing the counter-anion. core.ac.uk

Self-Healing Materials: Phosphonium-containing polymers can be incorporated into ionic networks to create self-healing materials. The ionic interactions between the phosphonium cations and anionic polymers can act as reversible cross-links, allowing the material to repair damage. scholaris.ca

Material Type Function of the Phosphonium Derivative Tunable Property
Antimicrobial Surfaces Cationic phosphorus center disrupts bacterial cell membranes. nih.govThe length and flexibility of the alkyl chain can be varied to optimize biocidal activity.
Ionic Liquids Forms the cationic component of a salt that is liquid at low temperatures. core.ac.ukThe choice of anion can control the material's physical and chemical properties.
Polymer Electrolytes Acts as a mobile ion or part of the polymer backbone in solid-state batteries.The structure of the phosphonium salt influences ionic conductivity.

Bio-Inspired Chemical Applications and Biomimetic Systems

The field of biomimetic chemistry seeks to create synthetic systems that mimic the function and efficiency of biological molecules. Phosphorus-containing compounds are ubiquitous in biology, from the phosphate (B84403) backbone of DNA to the phospholipids (B1166683) that form cell membranes. nih.gov This makes phosphorus-based molecules like this compound intriguing building blocks for bio-inspired applications.

Emerging research directions include:

Drug Delivery Vehicles: The phosphonium cation is known to facilitate the transport of molecules across cell membranes and into mitochondria. core.ac.uk By converting this compound to its phosphonium salt and attaching a therapeutic agent, it could be used to create targeted drug delivery systems. The lipophilic nature of the diphenyl and heptyl groups may further enhance membrane interactions.

Biocompatible Coatings: Polymers derived from phosphorus-containing monomers can mimic the structure of phosphorylcholine, a component of cell membranes. nih.gov These biomimetic polymers exhibit excellent resistance to protein adsorption and biofouling, making them ideal for coating medical implants and diagnostic devices to improve their biocompatibility. nih.gov

Biosensors: The phosphine or phosphonium group can act as a recognition element in a sensor. For example, the interaction of the phosphonium salt with specific anions or biological molecules could be designed to produce a detectable signal (e.g., a change in fluorescence or color).

The versatility of the this compound structure allows for the systematic investigation of how chain length and functional groups impact interactions at the biointerface, paving the way for the rational design of new biomimetic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (7-bromoheptyl)(diphenyl)phosphane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or metal-mediated alkylation. For example, analogous phosphanes are synthesized by deprotonating diphenylphosphine with a strong base (e.g., tBuLi) in hexane, followed by alkylation with a bromoalkane at low temperatures (-78°C) . Key factors include:

  • Temperature : Lower temperatures minimize side reactions.
  • Solvent : Non-polar solvents (e.g., hexane) favor phosphine stability.
  • Purification : Column chromatography under inert atmosphere is critical due to air sensitivity.

Q. How can X-ray crystallography and NMR spectroscopy be used to characterize this compound?

  • Methodological Answer :

  • X-ray crystallography : Suitable single crystals can be grown via slow evaporation of saturated solutions in dichloromethane/hexane mixtures. SHELXL software is widely used for structure refinement .
  • NMR : <sup>31</sup>P NMR typically shows a singlet near δ +20 ppm for P(III) centers. <sup>1</sup>H NMR confirms the bromoheptyl chain (δ 1.2–3.4 ppm for alkyl protons; δ 3.4 ppm for CH2Br) .

Q. What are the primary applications of this compound in catalytic systems?

  • Methodological Answer : This phosphane serves as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling). The bromoheptyl chain enhances solubility in non-polar media and stabilizes Pd(0) intermediates. Experimental optimization includes:

  • Ligand-to-metal ratio : A 2:1 ratio (ligand:Pd) often balances reactivity and stability .
  • Additives : Excess phosphane can stabilize cationic Pd complexes but may reduce reaction rates (e.g., in Negishi coupling) .

Advanced Research Questions

Q. How does the bromoheptyl chain in this compound influence enantioselectivity in asymmetric catalysis?

  • Methodological Answer : The alkyl chain’s steric bulk and flexibility affect transition-state interactions. For example, in Michael additions of phosphanes to α,β-unsaturated esters:

  • Steric effects : Bulky substituents on the phosphane can block specific reaction pathways, favoring one enantiomer.
  • Solvent interactions : Polar solvents (e.g., THF) enhance phosphane coordination to metal centers, improving selectivity .
  • Case study : Binaphtholate catalysts paired with diphenylphosphane derivatives achieve >95% ee in cinnamate additions .

Q. What computational methods are used to predict the reactivity of this compound in organometallic complexes?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., M06 or B3LYP) models phosphane-metal interactions. Key steps:

  • Geometry optimization : Structures are optimized using basis sets like 6-31G(d) for light atoms and LANL2DZ for metals.
  • Energy calculations : Transition-state barriers for oxidative addition/reductive elimination are computed to predict catalytic efficiency .
  • Example : DFT studies show that Pd complexes with bulky phosphanes favor transmetalation steps in Negishi coupling .

Q. How do contradictory data on phosphane oxidation states impact experimental design?

  • Methodological Answer : Discrepancies arise from air sensitivity and oxidation during handling. Mitigation strategies include:

  • Glovebox use : Prevents oxidation to phosphane oxide (confirmed via <sup>31</sup>P NMR).
  • Redox titrations : Iodometric titration quantifies P(III) content .
  • Case study : Oxidation of diphenylphosphane to its oxide under aerobic conditions alters reaction pathways in Michael additions .

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